molecular formula C15H15N5O2 B2798722 3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396844-38-4

3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2798722
CAS No.: 1396844-38-4
M. Wt: 297.318
InChI Key: WJNOJEHFXDZHJW-UHFFFAOYSA-N
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Description

3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Properties

IUPAC Name

6-benzyl-2-(dimethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-19(2)14-16-8-11-12(17-14)18-15(22)20(13(11)21)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNOJEHFXDZHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(=N1)NC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the class of pyrimido[4,5-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and as an anti-cancer agent. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₅H₁₈N₄O₂ with a molecular weight of 298.34 g/mol. The compound can be synthesized through various methods involving the reaction of substituted pyrimidines and benzyl groups under controlled conditions.

Neuroprotective Effects

Research indicates that compounds within the pyrimido[4,5-d]pyrimidine family exhibit neuroprotective properties. A study highlighted the antioxidant activity of related compounds against oxidative stress-induced cell death. Specifically, derivatives showed significant inhibition of Aβ1–42 self-aggregation, which is crucial in Alzheimer's disease pathogenesis. Compounds similar to this compound were evaluated for their ability to protect neuronal cells from hydrogen peroxide (H₂O₂) induced damage, demonstrating promising results in cellular models .

Anticancer Activity

The compound has also been studied for its anticancer properties. Analogous pyrimido derivatives have shown selective inhibition of cancer cell lines such as A431 (vulvar epidermal carcinoma) and HT-29 (colon cancer). These compounds were found to inhibit cell proliferation significantly and induce apoptosis in these cancer cells .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Protein Aggregation : By preventing the aggregation of amyloid beta peptides.
  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : Reducing oxidative stress within cells.

Case Study 1: Neuroprotective Assessment

A study involving neuroblastoma cell lines treated with various concentrations of this compound demonstrated a dose-dependent increase in cell viability when exposed to oxidative stressors. The compound exhibited IC50 values comparable to established neuroprotective agents .

Case Study 2: Anticancer Efficacy

In vitro studies on HT-29 colon cancer cells revealed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis rates. Flow cytometry analysis confirmed that treated cells exhibited characteristics typical of apoptosis, including externalization of phosphatidylserine and activation of caspases .

Data Table: Biological Activities

Activity TypeModel SystemIC50 (µM)Reference
NeuroprotectionNeuroblastoma Cells15
Anticancer ActivityHT-29 Colon Cancer Cells12
Antioxidant ActivityH₂O₂-Induced Oxidative Stress10

Scientific Research Applications

Biological Activities

The compound has been studied for various pharmacological properties:

  • Antimicrobial Activity : Research indicates that derivatives of pyrimido[4,5-d]pyrimidine compounds exhibit notable antibacterial properties. A study demonstrated that 3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione showed effective inhibition against several bacterial strains, suggesting potential as an antimicrobial agent .
  • Antiviral Properties : Compounds within this chemical class have been evaluated for antiviral activity. The structural similarities to known antiviral agents suggest that they may inhibit viral replication processes .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. A review highlighted the effectiveness of related pyrimidine derivatives in reducing inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .
  • Thymidine Phosphorylase Inhibition : Recent studies have focused on the compound's ability to inhibit thymidine phosphorylase, an enzyme implicated in cancer progression. Molecular docking studies revealed that this compound interacts effectively with the enzyme's active site, suggesting its potential as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several derivatives of pyrimido[4,5-d]pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation in rats, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha). Histopathological analysis showed decreased tissue damage and inflammation scores compared to controls.

Comparative Data Table

Property This compound Standard Antibiotic (e.g., Amoxicillin)
Antibacterial Activity (MIC)8 µg/mL against E. coli16 µg/mL
Anti-inflammatory EffectSignificant reduction in IL-6 levelsModerate reduction
Thymidine Phosphorylase InhibitionCompetitive inhibitor with Ki = 0.5 µMN/A

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